molecular formula C7H7ClN2 B122261 4-Pyridylacetonitrile hydrochloride CAS No. 92333-25-0

4-Pyridylacetonitrile hydrochloride

Cat. No.: B122261
CAS No.: 92333-25-0
M. Wt: 154.6 g/mol
InChI Key: UBYQSEXKPQZPCN-UHFFFAOYSA-N
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Description

4-Pyridylacetonitrile hydrochloride is a chemical compound with the molecular formula C7H6N2 · HCl. It is a derivative of pyridine, featuring a nitrile group (-CN) attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pyridylacetonitrile hydrochloride can be synthesized through the acylation reaction of 4-pyridylacetonitrile. The reaction involves the use of acylating agents under controlled conditions to introduce the nitrile group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar acylation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Pyridylacetonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile .

Scientific Research Applications

4-Pyridylacetonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Pyridylacetonitrile hydrochloride can be compared with other similar compounds, such as:

  • 3-Pyridylacetonitrile
  • 2-Acetylthiazole
  • (2-Benzimidazolyl)acetonitrile
  • 2-Acetylpyridine
  • 1,4-Phenylenediacetonitrile
  • 3-Oxo-3-(2-thienyl)propionitrile
  • 4-Acetylpyridine
  • Diethyl acetamidomalonate
  • 5-Formyl-2-thienylboronic acid
  • 2-Benzoylpyridine

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in various research and industrial contexts .

Properties

IUPAC Name

2-pyridin-4-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYQSEXKPQZPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496264
Record name (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92333-25-0
Record name (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridylacetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What information can be extracted from the title of the research paper regarding 4-Pyridylacetonitrile hydrochloride?

A1: The title "Preparation of this compound" [] suggests that the research paper focuses on the synthesis method of this compound. It indicates that the paper likely details the chemical reactions, conditions, and procedures used to produce this compound.

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